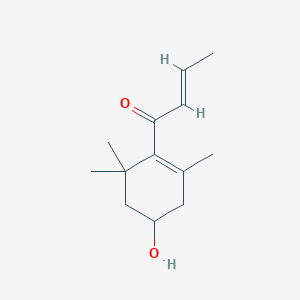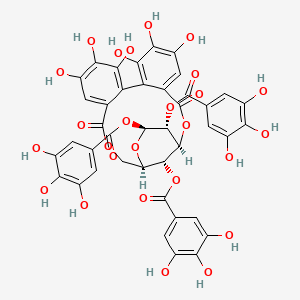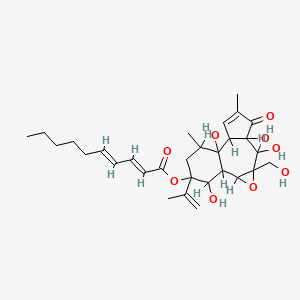
1-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one is an organic compound with the molecular formula C13H20O2. It is a derivative of β-ionone, a compound known for its role in the biosynthesis of carotenoids and its presence in various essential oils. This compound is characterized by a cyclohexene ring with a hydroxyl group and a butenone side chain, making it a versatile molecule in both synthetic and natural chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-hydroxy-2,6,6-trimethylcyclohex-2-en-1-one.
Aldol Condensation: This intermediate undergoes an aldol condensation reaction with acetaldehyde under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the condensation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and yield.
Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bonds in the cyclohexene ring and the butenone side chain can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or acid catalyst.
Major Products
Oxidation: Formation of 1-(4-oxo-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one or 1-(4-carboxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one.
Reduction: Formation of 1-(4-hydroxy-2,6,6-trimethylcyclohexyl)-2-butanone.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its role in the biosynthesis of carotenoids and its potential biological activities.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma and as a precursor for various aroma compounds.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in the biosynthesis of carotenoids, influencing their activity.
Pathways: It can modulate oxidative stress pathways by acting as an antioxidant, scavenging free radicals, and reducing oxidative damage.
Comparison with Similar Compounds
Similar Compounds
β-Ionone: A closely related compound with a similar structure but lacking the hydroxyl group.
α-Ionone: Another isomer of ionone with a different arrangement of the double bond in the cyclohexene ring.
Dihydro-β-ionone: A reduced form of β-ionone with a saturated cyclohexene ring.
Uniqueness
1-(4-Hydroxy-2,6,6-trimethyl-1-cyclohexen-1-yl)-2-buten-1-one is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This functional group allows for additional chemical modifications and interactions, making it a valuable compound in various applications.
Properties
CAS No. |
56915-02-7 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(4-hydroxy-2,6,6-trimethylcyclohexen-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C13H20O2/c1-5-6-11(15)12-9(2)7-10(14)8-13(12,3)4/h5-6,10,14H,7-8H2,1-4H3 |
InChI Key |
UPRXEFYRIACHQZ-UHFFFAOYSA-N |
SMILES |
CC=CC(=O)C1=C(CC(CC1(C)C)O)C |
Isomeric SMILES |
C/C=C/C(=O)C1=C(CC(CC1(C)C)O)C |
Canonical SMILES |
CC=CC(=O)C1=C(CC(CC1(C)C)O)C |
Key on ui other cas no. |
35734-61-3 |
Synonyms |
3-hydroxy-beta-damascone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1232302.png)







![7-((Carboxy(4-hydroxyphenyl)acetyl)amino)-7-methoxy-(3-((1-methyl-1H-tetrazol-5-YL)thio)methyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1232316.png)

![methyl 5-[(E)-3-(2-chlorophenyl)prop-2-enoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B1232322.png)
